2,3-Bis(bromomethyl)benzonitrile
Description
2,3-Bis(bromomethyl)benzonitrile is a brominated aromatic compound featuring two bromomethyl (-CH₂Br) groups at the 2- and 3-positions of a benzonitrile (C₆H₅-C≡N) backbone. Its molecular formula is C₉H₇Br₂N, with a molecular weight of 297.97 g/mol.
Properties
Molecular Formula |
C9H7Br2N |
|---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)benzonitrile |
InChI |
InChI=1S/C9H7Br2N/c10-4-7-2-1-3-8(6-12)9(7)5-11/h1-3H,4-5H2 |
InChI Key |
QXLKAFQJEZHGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)CBr)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table compares 2,3-bis(bromomethyl)benzonitrile with structurally related brominated benzonitriles, focusing on substituent effects, reactivity, and applications:
Key Comparison Points:
Substituent Effects on Reactivity
- Bromomethyl Groups : In this compound, the -CH₂Br substituents facilitate debromination and polymerization on metal surfaces . Comparatively, 3-Bromo-2,6-bis(trifluoroethoxy)benzonitrile contains trifluoroethoxy (-OCH₂CF₃) groups, which are electron-withdrawing and stabilize the aromatic ring against electrophilic attack .
- Methoxy vs. Bromomethyl : Methoxy groups in 5-Bromo-2,3-dimethoxybenzonitrile improve solubility in polar solvents but reduce electrophilic reactivity compared to bromomethyl derivatives .
Thermal and Chemical Stability
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